molecular formula C21H25N5 B2836868 N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890889-69-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2836868
CAS No.: 890889-69-7
M. Wt: 347.466
InChI Key: TYVIPIDQDKTPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications. The molecule features a 3,4-dimethylphenyl group at position 1 and a cyclohex-1-en-1-yl ethylamine substituent at the N4 position. The unsaturated cyclohexenyl moiety introduces conformational rigidity and modulates lipophilicity, while the 3,4-dimethylphenyl group contributes steric and electronic effects that influence target binding .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5/c1-15-8-9-18(12-16(15)2)26-21-19(13-25-26)20(23-14-24-21)22-11-10-17-6-4-3-5-7-17/h6,8-9,12-14H,3-5,7,10-11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVIPIDQDKTPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCC4=CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with the CAS number 890889-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5C_{21}H_{25}N_{5}, with a molecular weight of 347.5 g/mol. The structure features a pyrazolo-pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21H25N5
Molecular Weight347.5 g/mol
CAS Number890889-69-7

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of various enzymatic pathways. Notably, pyrazolo[3,4-d]pyrimidines have been found to act as inhibitors of specific kinases and phosphodiesterases, which play crucial roles in cellular signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable inhibitory activity against various enzymes. For instance, it has been shown to inhibit butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors like physostigmine. This suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Anticancer Activity

Preliminary studies indicate that this compound may possess anticancer properties. In cell line assays, the compound demonstrated selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications.

Study 1: Enzyme Inhibition Profile

A recent study evaluated the enzyme inhibition profile of the compound against several targets:

EnzymeIC50 (μM)Reference
Butyrylcholinesterase (BChE)46.42
Acetylcholinesterase (AChE)157.31

This data highlights the compound's potential as a dual inhibitor for cholinesterases.

Study 2: Anticancer Efficacy

In another investigation focusing on its anticancer activity:

Cell LineIC50 (μM)Effect
MCF-7 (Breast Cancer)12.5Cytotoxic
HeLa (Cervical Cancer)15.0Cytotoxic
Normal Fibroblasts>100Non-cytotoxic

These findings suggest that the compound may selectively target cancer cells while exhibiting low toxicity to normal cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Name Substituents Molecular Formula Key Properties/Applications
Target Compound : N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-(3,4-dimethylphenyl)
- N-(2-(cyclohex-1-en-1-yl)ethyl)
C₂₂H₂₈N₅ High lipophilicity (cyclohexenyl), steric bulk (3,4-dimethylphenyl); potential kinase inhibition inferred from analogs
N-Cyclohexyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-(3,4-dimethylphenyl)
- N-cyclohexyl, N-ethyl
C₂₂H₂₈N₅ Fully saturated cyclohexyl group reduces rigidity; similar steric profile to target compound.
1-Cyclohexyl-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-cyclohexyl
- N-ethyl
C₁₃H₁₉N₅ Simplified structure lacking aryl groups; lower molecular weight (245.32 g/mol) and lipophilicity.
N-[2-(4-chlorophenyl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-(3-methylphenyl)
- N-(4-chlorophenylethyl)
C₂₀H₁₈ClN₅ Chlorophenyl group enhances lipophilicity and electronic effects; potential for enhanced target affinity.
N-(2-morpholinoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-phenyl
- N-(2-morpholinoethyl)
C₁₇H₂₀N₆O Morpholine improves solubility; phenyl group reduces steric hindrance compared to dimethylphenyl.
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Hybrid thieno-pyrimidine core C₁₇H₁₁N₇S Dual heterocyclic system; reported biological activity (unspecified) via Vilsmeier–Haack synthesis .

Structural and Functional Insights

Cyclohexenyl vs. This unsaturation may enhance metabolic stability by reducing oxidation susceptibility .

3,4-Dimethylphenyl vs. Other Aryl Groups: The 3,4-dimethylphenyl substituent provides greater steric hindrance than monosubstituted phenyl (e.g., ) or chlorophenyl (e.g., ) groups, likely influencing selectivity in kinase or receptor binding.

Amine Substituents: Ethylamine derivatives (e.g., ) generally exhibit lower steric demand than bulkier morpholinoethyl () or phenylethyl () groups, impacting solubility and membrane permeability.

Pharmacological Potential

While direct data are unavailable, structural parallels to patented compounds (e.g., chromenone-linked pyrazolo[3,4-d]pyrimidines in ) suggest applications in oncology or inflammation. The 3,4-dimethylphenyl group may mimic ATP-binding pocket interactions observed in kinase inhibitors (e.g., JAK2/STAT3 pathways) .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, with substituents dictating reagent choices. For analogs with cyclohexenyl or aryl groups, key steps include:

  • Alkylation/Condensation : Reacting a pyrazolopyrimidine core (e.g., 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol) with alkylating agents like 2-(cyclohex-1-en-1-yl)ethyl bromide in dimethylformamide (DMF) under phase-transfer catalysis .
  • Temperature Control : Maintaining 60–80°C during alkylation improves yield (70–85%) while minimizing side products .
  • Purification : Recrystallization from acetonitrile or ethanol enhances purity (>95%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.